molecular formula C8H14O3 B14337719 5-(Propoxymethyl)oxolan-2-one CAS No. 105273-65-2

5-(Propoxymethyl)oxolan-2-one

Cat. No.: B14337719
CAS No.: 105273-65-2
M. Wt: 158.19 g/mol
InChI Key: CVPFOZAHILABCI-UHFFFAOYSA-N
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Description

5-(Propoxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with a propoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one with propoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the oxolan-2-one.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Propoxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the propoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

5-(Propoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Propoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form a carboxylic acid, which can then interact with enzymes or receptors in biological systems. The propoxymethyl group can also participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: A simpler lactone without the propoxymethyl group.

    Butyrolactone: Another lactone with a different substituent pattern.

    Gamma-butyrolactone: A structurally related compound with different chemical properties.

Properties

CAS No.

105273-65-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-(propoxymethyl)oxolan-2-one

InChI

InChI=1S/C8H14O3/c1-2-5-10-6-7-3-4-8(9)11-7/h7H,2-6H2,1H3

InChI Key

CVPFOZAHILABCI-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1CCC(=O)O1

Origin of Product

United States

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